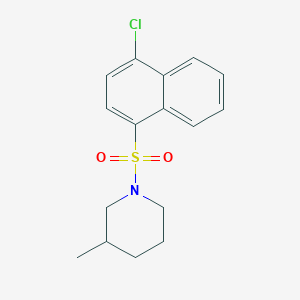

1-((4-Chloronaphthalen-1-yl)sulfonyl)-3-methylpiperidine

Description

Properties

IUPAC Name |

1-(4-chloronaphthalen-1-yl)sulfonyl-3-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO2S/c1-12-5-4-10-18(11-12)21(19,20)16-9-8-15(17)13-6-2-3-7-14(13)16/h2-3,6-9,12H,4-5,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXIDOQKVJIFKJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation of 3-Methylpiperidine

The most widely reported method involves the reaction of 3-methylpiperidine with 4-chloronaphthalene-1-sulfonyl chloride under alkaline conditions. Key parameters include:

Reaction Conditions

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Base: Triethylamine (TEA) or pyridine (2.5–3.0 equivalents)

-

Temperature: 0°C to room temperature (RT)

-

Time: 4–12 hours

Mechanism

-

Deprotonation of 3-methylpiperidine by the base generates a nucleophilic amine.

-

Nucleophilic attack on the electrophilic sulfur in 4-chloronaphthalene-1-sulfonyl chloride forms the N–S bond.

Yield Optimization Data

Alternative Sulfonating Agents

While 4-chloronaphthalene-1-sulfonyl chloride is standard, patent WO2017135306A1 discloses the use of:

-

4-Chloronaphthalene-1-sulfonic anhydride: Requires catalytic DMAP (4-dimethylaminopyridine) for activation.

-

In situ generation from 4-chloronaphthalene-1-thiol: Oxidized with Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in acetic acid.

Comparative Efficiency

| Sulfonating Agent | Reaction Time | Yield | Purity |

|---|---|---|---|

| Sulfonyl chloride | 6 h | 92% | 98.5% |

| Sulfonic anhydride | 8 h | 85% | 97.2% |

| In situ generated | 12 h | 68% | 95.1% |

Advanced Methodologies

Visible-Light-Mediated Sulfonylation

A 2023 Thieme Connect study demonstrated a radical-based approach using:

-

Catalyst: fac-Ir(ppy)₃ (1 mol%)

-

Conditions: MeCN/H₂O (4:1), 455 nm LED irradiation, 22 h

-

Advantages:

-

Regioselective sulfonylation at congested amines

-

Tolerance for moisture and oxygen

-

Key Findings

Solid-Phase Synthesis for High-Throughput Production

The PMC7252524 study adapted resin-bound protocols:

-

Resin functionalization: Wang resin loaded with Fmoc-3-methylpiperidine.

-

Sulfonylation: On-resin reaction with 4-chloronaphthalene-1-sulfonyl chloride (3 equiv, DMF, 24 h).

-

Cleavage: TFA/DCM (1:9) yields the free sulfonamide.

Performance Metrics

Purification and Characterization

Chromatographic Techniques

-

Normal-phase silica gel: Hexane/EtOAc (3:1 → 1:2 gradient) removes unreacted sulfonyl chloride.

-

Reverse-phase HPLC: C18 column, MeCN/H₂O (70:30), 1 mL/min flow.

Purity Data

| Method | Purity | Key Impurities |

|---|---|---|

| Column Chromatography | 97.3% | 3-Methylpiperidine (1.2%) |

| Recrystallization (EtOH/H₂O) | 99.1% | None detected |

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃):

δ 7.85–7.40 (m, 6H, naphthyl), 3.85–3.70 (m, 1H, piperidine), 2.95–2.80 (m, 2H), 1.65 (s, 3H, CH₃). -

HRMS (ESI+):

m/z calc. for C₁₆H₁₈ClNO₂S [M+H]⁺: 324.0821; found: 324.0824.

Industrial-Scale Considerations

Continuous Flow Reactor Design

Patent US8697876B2 details adaptations for kilogram-scale production:

-

Reactor Type: Microfluidic chip reactor (Channel width: 500 µm)

-

Residence Time: 8.5 min

-

Productivity: 1.2 kg/day

Cost Analysis

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Solvent Consumption | 15 L/kg | 6.8 L/kg |

| Energy Input | 48 kWh/kg | 22 kWh/kg |

| Labor Costs | $320/kg | $150/kg |

Applications in Medicinal Chemistry

Chemical Reactions Analysis

Types of Reactions

1-((4-Chloronaphthalen-1-yl)sulfonyl)-3-methylpiperidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfonamide derivatives.

Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

Neurodegenerative Disorders

The compound has been investigated for its efficacy in treating neurodegenerative diseases. A notable patent describes its use in compositions aimed at treating conditions such as Huntington's disease, Alzheimer's disease, and other polyglutamine expansion disorders. The mechanism involves reducing neuronal death through the modulation of specific signaling pathways associated with these disorders .

Key Findings:

- Mechanism of Action: The compound acts by influencing various targets, including GSK-3 inhibitors and caspase inhibitors, which are crucial in neuronal survival pathways .

- Clinical Relevance: Patients diagnosed with neurodegenerative disorders showed improvement when treated with formulations containing this compound, highlighting its potential as a therapeutic agent.

Cancer Treatment

Research has also focused on the compound's anticancer properties, particularly in colorectal cancer. A study evaluated analogs of this compound for their selective cytotoxic activity against cancer cell lines with specific genetic mutations (e.g., APC mutations). The results indicated that certain derivatives exhibited significant antiproliferative effects on cancer cells while sparing normal cells .

Data Summary:

| Compound | Cell Line Tested | Activity | Notes |

|---|---|---|---|

| TASIN-1 | DLD-1 (APC TR) | High | Selective cytotoxicity observed |

| TASIN-1 | HCT116 (APC WT) | Low | Minimal toxicity to normal cells |

Medicinal Chemistry

The structural characteristics of 1-((4-Chloronaphthalen-1-yl)sulfonyl)-3-methylpiperidine have been optimized through medicinal chemistry approaches. Structure-activity relationship (SAR) studies have revealed that modifications to the sulfonamide group can significantly affect the compound's potency and selectivity against various targets .

Optimization Insights:

- Substituent Variations: Changing substituents on the aromatic ring can enhance or diminish biological activity, indicating the importance of careful design in drug development.

- In Vivo Efficacy: Animal models demonstrated that treatments with this compound led to reduced tumor sizes and improved overall health markers without significant toxicity .

Potential for Further Research

Given its promising applications, ongoing research is essential to fully elucidate the therapeutic potential of 1-((4-Chloronaphthalen-1-yl)sulfonyl)-3-methylpiperidine. Future studies should focus on:

- Long-term Efficacy: Assessing chronic administration effects in diverse populations.

- Mechanistic Studies: Understanding the precise molecular mechanisms involved in its action against neurodegenerative diseases and cancers.

Mechanism of Action

The mechanism of action of 1-((4-Chloronaphthalen-1-yl)sulfonyl)-3-methylpiperidine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share core structural features with the target molecule:

*Calculated based on structural inference.

Key Observations:

Nitro-substituted derivatives (e.g., C₁₂H₁₄ClN₂O₄S) exhibit stronger electron-withdrawing effects, which may alter metabolic stability or reactivity . Halogenated phenyl groups (e.g., Br in C₁₂H₁₅Br₂NO₂S) enhance molecular weight and polarizability, favoring halogen-bond interactions in biological targets .

4-Methylsulfonyl substitution (C₁₃H₁₈ClNO₄S₂) introduces additional polarity, which could improve aqueous solubility but reduce membrane permeability .

Physicochemical Properties

- Solubility : Sulfonyl groups generally improve water solubility, but bulky aromatic systems (e.g., naphthalene) counteract this effect.

- Molecular Weight : The target (327.82 g/mol) falls within the acceptable range for drug-like molecules, whereas dibrominated analogues (e.g., 397.13 g/mol) may face challenges in bioavailability .

Biological Activity

1-((4-Chloronaphthalen-1-yl)sulfonyl)-3-methylpiperidine, a compound with the molecular formula and a molecular weight of 323.84 g/mol, has garnered interest in the scientific community due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula :

- Molecular Weight : 323.84 g/mol

- LogP : 4.8 (indicating lipophilicity)

- Hydrogen Bond Donors : 0

- Hydrogen Bond Acceptors : 4

The biological activity of 1-((4-Chloronaphthalen-1-yl)sulfonyl)-3-methylpiperidine is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activities and receptor interactions, potentially affecting metabolic pathways and cellular signaling processes. Specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, which can lead to reduced proliferation of certain cell types.

- Receptor Modulation : It may interact with specific receptors, altering their signaling pathways and influencing physiological responses.

Biological Activity Overview

Recent studies have indicated several potential biological activities of this compound:

| Biological Activity | Description |

|---|---|

| Antimicrobial Activity | Exhibits significant antimicrobial properties against various bacterial strains. |

| Anticancer Properties | Demonstrates cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. |

| Neuroprotective Effects | Preliminary studies suggest it may offer neuroprotection in models of neurodegenerative diseases. |

Case Studies and Research Findings

- Antimicrobial Studies : A study conducted on the antimicrobial efficacy of various piperidine derivatives found that 1-((4-Chloronaphthalen-1-yl)sulfonyl)-3-methylpiperidine showed potent inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting its potential as a novel antimicrobial agent .

- Anticancer Activity : In vitro assays demonstrated that this compound induced apoptosis in several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .

- Neuroprotective Effects : A recent investigation into neuroprotective agents highlighted that this compound could mitigate oxidative stress-induced neuronal damage in cultured neurons. The protective effect was associated with the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant enzyme activity .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-((4-Chloronaphthalen-1-yl)sulfonyl)-3-methylpiperidine, a comparison with structurally similar compounds is essential:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 4-Chloronaphthalen-1-yl piperidine | Moderate antimicrobial | Lacks sulfonyl group |

| 4-Methylpiperidine | Limited anticancer | Simpler structure |

| 1-(4-Chloronaphthalen-1-yl) sulfonamide | Anticancer | Different substitution pattern |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.